N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-10(18)8-12(15)19-17(21)16-9-13(20)11-4-2-3-5-14(11)23-16/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQICYIIKFCOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 5-chloro-2-methoxyaniline, under suitable conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromene core or the carboxamide group.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that chromene derivatives, including N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the modulation of oxidative stress and the inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Serotonin Receptor Modulation
The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1B subtype. This interaction is crucial for understanding its potential applications in treating neuropsychiatric disorders such as depression and anxiety.
Research Findings:
In vitro studies have shown that derivatives of this compound can act as selective antagonists for the 5-HT1B receptor, which may lead to new therapeutic strategies for managing mood disorders .
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices.
Application Insights:
The compound's ability to absorb light and emit fluorescence has led to its exploration in organic light-emitting diodes (OLEDs) and solar cell technologies. Its stability and efficiency in light emission are critical factors being studied for enhancing device performance .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often emphasize optimizing yield and purity.
Table 2: Synthetic Routes for Chromene Derivatives
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | 5-chloro-2-methoxyphenol + Acetic Anhydride | Reflux, 6 hours |
| 2 | Intermediate + Amine | Stirring at room temp |
| 3 | Final product isolation | Filtration and recrystallization |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit lipoxygenase enzymes, which play a role in the inflammatory response and cancer progression . The compound binds to the active site of the enzyme, preventing the formation of pro-inflammatory and pro-cancerous metabolites.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound is structurally analogous to the 4-(1-benzylpiperidin-4-yl)butyl group in Hybrid 14n . The chloro and methoxy groups may enhance lipophilicity and target binding compared to simpler phenyl substituents (e.g., 3-ethylphenyl in ).
- Biological Activity : Hybrid 14n demonstrates potent hBuChE inhibition (IC50 = 11.90 nM) and antioxidant activity (3.04 TE), outperforming simpler chromene carboxamides lacking fused heterocycles or hybrid pharmacophores .
Compounds with the 5-Chloro-2-Methoxyphenyl Motif
The 5-chloro-2-methoxyphenyl group is a recurring pharmacophore in enzyme inhibitors:
Key Observations :
- The 5-chloro-2-methoxyphenyl group contributes to enzyme inhibition across diverse targets, likely through hydrogen bonding (e.g., with ChE active sites) and hydrophobic interactions .
- Lipoxygenase inhibitors with this group (e.g., ) show moderate activity (IC50 ~16–47 µM), suggesting room for optimization compared to Hybrid 14n’s nanomolar ChE inhibition .
Hybrid Derivatives with Multi-Target Profiles
Hybrid molecules combining chromene carboxamides with other pharmacophores exhibit enhanced multi-target activity:
Advantages of Hybridization :
- Synergistic effects from multiple pharmacophores improve potency and reduce off-target toxicity.
- The target compound could benefit from similar strategies to broaden its therapeutic scope.
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Hybrid 14n | LOX Inhibitor |
|---|---|---|---|
| Molecular Weight | 329.74 | 653.20 | ~400–450* |
| LogP (Predicted) | ~3.2 | ~4.5 | ~3.8 |
| Hydrogen Bond Acceptors | 4 | 5 | 5–6 |
| Rotatable Bonds | 4 | 8 | 6–7 |
*Estimated from molecular formulas in .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a chromene core, which is known for various biological activities. The structural formula can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 270.67 g/mol
- CAS Number : 1142207-00-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Chromene derivatives have been noted for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), similar to other chromone derivatives .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against human cancer cell lines. The results are summarized in Table 1.
IC values indicate the concentration required to inhibit cell viability by 50%.
Mechanistic Insights
Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound forms stable complexes with COX and LOX enzymes, inhibiting their activity through hydrogen bonding interactions .
Case Studies
- Case Study on Breast Cancer : A study investigated the effect of this compound on MCF-7 cells, revealing significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
- Anti-inflammatory Activity : In a model of acute inflammation, this compound demonstrated a reduction in edema formation in carrageenan-induced paw edema models, suggesting its potential use as an anti-inflammatory agent .
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC (silica plates, UV detection).
- Optimize stoichiometry to minimize side products (e.g., unreacted aniline derivatives).
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR (DMSO-d₆): Key peaks include δ 8.2–8.4 ppm (chromene C3-H), δ 6.8–7.5 ppm (aromatic protons from the 5-chloro-2-methoxyphenyl group), and δ 3.8 ppm (methoxy OCH₃) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–175 ppm) and chromene ring carbons.
- FT-IR : Stretching vibrations for amide (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and chromene C=O (~1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: What crystallographic techniques resolve the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation (solvent: DMF/ethanol).
- Parameters : Mo-Kα radiation (λ = 0.71073 Å), temperature = 292 K, θ range 2.5–27.5° .
- Refinement : SHELXL-2018 for structure solution; R-factor < 0.05 for high precision .
- Key Observations :
- Planarity of the chromene core and dihedral angles between substituents (e.g., 5-chloro-2-methoxyphenyl group) influence molecular packing .
Basic: How to assess in vitro biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays :
- Kinetic Studies : Use fluorometric or colorimetric assays (e.g., NADH-dependent dehydrogenases) with varying substrate concentrations.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate; calculate using GraphPad Prism .
- Cell-Based Assays :
Advanced: How do computational methods predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Prepare ligand (compound) and receptor (e.g., kinase PDB ID: 1ATP) files using PyMOL.
- Analyze binding poses for hydrogen bonds (e.g., amide group with Asp86) and hydrophobic interactions (chloro-substituent with Leu78) .
- MD Simulations (GROMACS) :
- Run 100-ns simulations to assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates stable binding .
Advanced: How to resolve contradictions in reported pharmacological data?
Methodological Answer:
- Meta-Analysis Framework :
- Case Example : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Standardize ATP levels (1 mM) for cross-study comparisons .
Advanced: What structural modifications enhance activity (SAR studies)?
Methodological Answer:
- Substituent Effects :
- Chloro Group (C5) : Replacement with electron-withdrawing groups (e.g., NO₂) increases kinase inhibition potency .
- Methoxy Group (OCH₃) : Removal reduces solubility but may improve membrane permeability .
- Synthetic Strategy :
Advanced: How to design in vivo pharmacokinetic studies?
Methodological Answer:
- Animal Models : Administer compound (10 mg/kg, i.v.) to Sprague-Dawley rats.
- Analytical Methods :
- Plasma Sampling : LC-MS/MS quantification (LOQ = 1 ng/mL) at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
- Pharmacokinetic Parameters : Calculate AUC₀–24, t₁/₂, and Cₘₐₓ using non-compartmental analysis (WinNonlin).
- Tissue Distribution : Sacrifice animals, homogenize organs (liver, kidney), and extract compound for bioanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
